molecular formula C15H11NO2 B5456631 2-[2-(2-furyl)vinyl]-4-quinolinol

2-[2-(2-furyl)vinyl]-4-quinolinol

Cat. No.: B5456631
M. Wt: 237.25 g/mol
InChI Key: YBPOLKAPAQAKEG-BQYQJAHWSA-N
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Description

2-[2-(2-furyl)vinyl]-4-quinolinol is a furanylvinylquinoline derivative of significant interest in medicinal chemistry and oncology research. Recent scientific studies have identified related furanylvinylquinolines as highly active antitumor agents, with the most potent derivatives demonstrating IC50 values below 100 nM in cellular assays . The core scaffold is recognized for its multi-faceted mechanism of action, which includes the induction of cell cycle arrest—specifically in the G2/M and S phases—and the effective initiation of apoptosis, with levels of programmed cell death reported up to 66% in certain glioblastoma cell lines . The mechanism of these compounds is intricately linked to cellular p53 protein status, showing differential effects in wild-type versus p53-mutant environments, which is crucial for researching cancer-specific vulnerabilities . A key characteristic of this compound class is its ability to act as a potent initiator of oxidative stress, overwhelming cellular defense systems . Furthermore, research on these derivatives has revealed an inhibition of the GLUT-1 glucose transporter . By targeting this transporter, the compound disrupts the Warburg effect—a hallmark of cancer cell metabolism characterized by high glucose uptake and glycolysis—thereby compromising the energy supply crucial for tumor cell survival and proliferation . This combination of pro-apoptotic, cell cycle disruptive, and metabolic inhibitory properties makes this compound a valuable scaffold for researchers investigating novel oncotherapeutic strategies and cellular stress pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-15-10-11(7-8-12-4-3-9-18-12)16-14-6-2-1-5-13(14)15/h1-10H,(H,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPOLKAPAQAKEG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Alkyl and Alkenyl Substituents

  • Pyo Ib (2-Heptyl-4-quinolinol) and Pyo Ic (2-Nonyl-4-quinolinol): These derivatives have linear alkyl chains at the 2-position, contributing to hydrophobic interactions. Their dimeric forms (evidenced by molecular weight discrepancies) suggest reduced solubility compared to monomeric analogs .
  • 2-(2-Heptenyl)-3-methyl-4-quinolinol: An alkenyl-substituted variant with a methyl group at position 3. The double bond in the heptenyl chain may enhance conjugation, as indicated by UV absorption at 320–340 nm, a hallmark of 4-quinolinol derivatives .

Aryl Substituents

  • Its molecular weight (221.25 g/mol) and density (1.2 g/cm³) reflect a compact, rigid structure compared to alkyl or vinyl analogs .
  • 2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl acetic acid: A fused-ring analog where a methoxyphenyl group is integrated into a furan-quinoline system.

Electron-Withdrawing Groups

  • 2-(Trifluoromethyl)-4-quinolinol: The trifluoromethyl group is strongly electron-withdrawing, increasing the acidity of the 4-hydroxy group and reducing electron density on the quinoline ring. This property may enhance binding to electron-deficient targets in medicinal chemistry .

Spectroscopic and Analytical Comparisons

UV-Vis Absorption

  • 4-Quinolinol Derivatives: Most exhibit UV absorption between 320–340 nm due to the conjugated quinoline-hydroxyl system. The furyl-vinyl group in 2-[2-(2-furyl)vinyl]-4-quinolinol may redshift this absorption due to extended conjugation .
  • 2-(4-Methoxyphenyl)furoquinoline: Shows distinct absorption bands attributed to the fused furan and methoxyphenyl groups, highlighting the impact of structural complexity on spectral profiles .

NMR and HRMS Data

  • B28 (2-([1,1'-Biphenyl]-4-yl)quinoline-4-carboxylic acid): ¹H NMR signals for aromatic protons (δ 7.5–8.5 ppm) and HRMS data (exact mass: 351.11) provide benchmarks for confirming substituent identity in related compounds .

Comparative Data Table

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Key Properties Evidence Source
This compound Vinyl-linked furyl N/A Conjugated system, potential UV redshift Inferred
2-Phenyl-4-quinolinol Phenyl 221.25 High density (1.2 g/cm³), π-π stacking
2-(Trifluoromethyl)-4-quinolinol CF₃ 213.15 Electron-withdrawing, increased acidity
2-Heptyl-4-quinolinol (Pyo Ib) Heptyl N/A Hydrophobic, dimeric form
2-(2-Heptenyl)-3-methyl-4-quinolinol Heptenyl + methyl N/A UV absorption at 320–340 nm

Q & A

Q. How can researchers optimize the synthesis of 2-[2-(2-furyl)vinyl]-4-quinolinol to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use inert atmospheres (e.g., argon) to prevent oxidation of sensitive intermediates, as demonstrated in analogous quinoline syntheses .
  • Catalysts : Employ transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions involving the furyl-vinyl moiety .
  • Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively isolates the compound from byproducts .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of furyl-vinyl precursor to quinolinol core) to minimize side reactions .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR to resolve the furyl-vinyl substituent’s stereochemistry and conjugation with the quinolinol core .
  • Purity Assessment : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) achieves baseline separation of impurities .
  • UV-Vis Spectroscopy : Characterize the π-conjugated system by observing absorbance peaks at 320–340 nm, typical for 4-quinolinol derivatives .

Q. How can researchers screen the biological activity of this compound in vitro?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) .
  • Anti-inflammatory Testing : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages via ELISA .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the furyl-vinyl group in this compound under photochemical conditions?

Methodological Answer:

  • Photostability Studies : Expose the compound to UV light (254 nm) and monitor degradation via HPLC. The furyl-vinyl group may undergo [2+2] cycloaddition or isomerization, requiring deuterated solvents (e.g., D2_2O) for kinetic isotope effect analysis .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map excited-state energy surfaces and identify reactive intermediates .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Dynamic NMR : For overlapping 1^1H NMR signals, perform variable-temperature experiments to distinguish rotamers or tautomers .
  • X-ray Crystallography : Co-crystallize the compound with heavy atoms (e.g., bromine) to resolve ambiguous stereochemistry .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

Methodological Answer:

  • Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to solid-state formulations .
  • Storage Conditions : Store lyophilized samples at -80°C under nitrogen to prevent radical-mediated oxidation .

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